molecular formula C12H22O4 B086888 Dipropyl adipate CAS No. 106-19-4

Dipropyl adipate

Cat. No. B086888
CAS RN: 106-19-4
M. Wt: 230.3 g/mol
InChI Key: NKOUWLLFHNBUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dipropyl adipate and related compounds involves various methods, including the reaction of adipic acid with alcohols and the hydrothermal synthesis of metal-organic frameworks incorporating adipate ligands. For instance, coordination polymers with adipate acting as a tetradentate bridging ligand have been synthesized, showcasing the versatility of adipate in forming complex structures (Setifi et al., 2014).

Molecular Structure Analysis

Molecular structure analyses of compounds containing adipate units reveal diverse configurations, depending on the metal coordination geometry and the carboxylate binding modes. Hydrothermal synthesis has produced various metal adipate coordination polymers, demonstrating the influence of metal ions and adipate ligands on the resultant crystal structures (Liao et al., 2002).

Chemical Reactions and Properties

Adipate compounds participate in a variety of chemical reactions, forming complex structures with unique properties. For example, cycloheptatrienyl(dipropyl)borane undergoes equilibration with its valence tautomer, showcasing the dynamic properties of dipropyl-containing compounds (Gridnev et al., 1998).

Physical Properties Analysis

Dipropyl adipate and its analogs exhibit significant physical properties, such as density and self-diffusivity, which are essential for understanding their behavior under various conditions. Density measurements and self-diffusivity studies provide insights into the compressibility and thermal expansion of these compounds, aiding in their application in different fields (Diogo et al., 2014); (Ascenso et al., 2016).

Chemical Properties Analysis

The chemical properties of dipropyl adipate, including reactivity and interaction with other compounds, are critical for its applications. Studies on the synthesis and dynamic properties of related compounds provide valuable information on the reactivity and potential applications of dipropyl adipate in various chemical reactions (Gridnev et al., 1998).

Scientific Research Applications

  • Embryonic-fetal Toxicity and Teratogenic Effects : A study on rats found that adipates, including DPA, are less teratogenic compared to phthalates when administered during gestation (Singh, Lawrence, & Autian, 1973).

  • Physical Properties under Pressure : Density measurements of DPA under various temperatures and pressures were conducted, providing important data for its application in scientific and technological fields (Diogo, Avelino, Caetano, & Fareleira, 2014).

  • Viscosity Measurements : Research on the viscosity of DPA under different conditions has been carried out, which is crucial for various industrial and scientific applications (Zhang, Meng, Zhang, & Wu, 2019).

  • Self-Diffusivity Measurements : Studies have been conducted on the self-diffusivity of DPA, which is significant for understanding its behavior in various environments (Ascenso, Rúbio, Diogo, Avelino, Caetano, & Fareleira, 2016).

  • Lanthanide-Adipate Frameworks : DPA has been used in the synthesis of novel praseodymium-adipate frameworks, indicating its potential in the development of new materials (de Lill, Gunning, & Cahill, 2005).

  • Viscosity and Self-Diffusion Coefficients Correlation : A study presented a correlation scheme for the viscosity and self-diffusivity of liquid dialkyl adipates, including DPA, with predictive capabilities (Avelino, Diogo, Caetano, & Fareleira, 2015).

  • Metabolic Effects : The metabolism of fatty acids may be influenced by DPA, as indicated by a study that examined the excretion of dicarboxylic acids in urine from patients and rats treated with dipropylacetate (Mortensen, Gregersen, Kolvraa, & Christensen, 1980).

  • Creep-Induced Bending Deformation of PVC Gel Actuator : Research on the effect of DPA as a plasticizer in PVC gel actuators under electric fields revealed its influence on bending deformation and memory effect (Ali & Hirai, 2011).

Safety And Hazards

Dipropyl adipate should be handled with care to avoid contact with skin and eyes . It is recommended to avoid breathing its vapors or spray mist, and to use personal protective equipment when handling it . It is also advised to avoid dust formation and to ensure adequate ventilation .

properties

IUPAC Name

dipropyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOUWLLFHNBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044511
Record name Dipropyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colourless liquid; Light rubbing alcohol aroma
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dipropyl adipate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

273.00 to 274.00 °C. @ 760.00 mm Hg
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dipropyl adipate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979-0.983 (20°)
Record name Dipropyl adipate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dipropyl adipate

CAS RN

106-19-4
Record name Dipropyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid, dipropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropyl adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-dipropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-20 °C
Record name Dipropyl hexanedioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipropyl adipate
Reactant of Route 2
Dipropyl adipate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dipropyl adipate
Reactant of Route 4
Reactant of Route 4
Dipropyl adipate
Reactant of Route 5
Reactant of Route 5
Dipropyl adipate
Reactant of Route 6
Reactant of Route 6
Dipropyl adipate

Citations

For This Compound
83
Citations
JCF Diogo, HMNT Avelino, FJP Caetano… - Fluid Phase …, 2015 - Elsevier
… Viscosity data for dipropyl adipate measured with the vibrating wire technique at temperatures from (303 to 333) K and pressures up to 18 MPa. Density values were obtained from Ref. […
Number of citations: 13 www.sciencedirect.com
JCF Diogo, HMNT Avelino, FJP Caetano… - Fluid Phase …, 2014 - Elsevier
… The water content of the samples of dipropyl adipate, dibutyl adipate and bis(2-ethylhexyl) … Density data of dipropyl adipate, obtained with the Anton Paar DMA HP densimeter from (…
Number of citations: 12 www.sciencedirect.com
CR Strauss - Journal of Chromatography A, 1973 - Elsevier
NOTES 577 with stainless-steel capillary columns and a flame ionisa. tion detector was used. The chromatography was carried out on two separate liquid phases of differing polarity, …
Number of citations: 3 www.sciencedirect.com
HMNT Avelino, JCF Diogo, FJP Caetano… - Journal of Chemical & …, 2015 - ACS Publications
A correlation and predictive scheme for the viscosity and self-diffusivity of liquid dialkyl adipates is presented. The scheme is based on the kinetic theory for dense hard-sphere fluids, …
Number of citations: 9 pubs.acs.org
Z Zhang, X Meng, K Zhang, J Wu - International Journal of Thermophysics, 2019 - Springer
… In this work, we measured the new viscosity data of the compressed liquid dimethyl adipate, diethyl adipate, dipropyl adipate, and dibutyl adipate by using a vibrating wire viscometer. …
Number of citations: 1 link.springer.com
DA Morgan… - Army Missile Research …, 1971 - apps.dtic.mil
… Maximumn average loss in burst strength occurred with dipropyl adipate andI amounted to 79 psi out of an average burst of the blank of 2842 psi. Deterioration did not increase with …
Number of citations: 2 apps.dtic.mil
AO Terent'ev, MM Platonov, AS Kashin, GI Nikishin - Tetrahedron, 2008 - Elsevier
… The catalytic effect of HBF 4 and BF 3 ·Et 2 O in the oxidation of ketones was exemplified by the synthesis of dipropyl adipate; the yield of the diester was 57 and 65%, respectively. The …
Number of citations: 53 www.sciencedirect.com
AR Singh, WH Lawrence… - Journal of pharmaceutical …, 1973 - Wiley Online Library
… of dipropyl adipate, and for all four dose levels of dicyclohexyl adipate. The incidence of … of dipropyl adipate, 0.5950 and 1.9833 ml./kg. of diisobutyl adipate, 1.7480 ml./kg. of di-n-butyl …
Number of citations: 29 onlinelibrary.wiley.com
BP Binks, D Yin - Soft Matter, 2016 - pubs.rsc.org
… 9 Extent of oil released from dipropyl adipate-in-water emulsion (ϕ o = 0.2) stabilized by 1 wt% of N20 silica particles dispersed in water of different pH at different times. Inset shows …
Number of citations: 77 pubs.rsc.org
D Belsito, RA Hill, CD Klaassen
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.